

The chemical structure and synthesis of MT-DADMe-ImmA.

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Compound of Interest		
Compound Name:	MT-DADMe-ImmA	
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An In-depth Technical Guide to the Chemical Structure and Synthesis of MT-DADMe-ImmA

Introduction

MT-DADMe-ImmA, also known as Methylthio-DADMe-Immucillin A or MTDIA, is a potent, second-generation transition-state analogue inhibitor of human 5'-methylthioadenosine phosphorylase (MTAP).[1][2][3] MTAP is a critical enzyme in the methionine salvage pathway, responsible for the metabolism of 5'-methylthioadenosine (MTA).[3] By inhibiting MTAP, MT-DADMe-ImmA causes an accumulation of MTA in cells, which can lead to feedback inhibition of polyamine biosynthesis, alterations in DNA methylation, and ultimately, induction of apoptosis in certain cancer cell lines.[3][4] Its high potency, with reported inhibition constants (Ki) in the picomolar range, and its selectivity make it a significant tool for cancer research and a potential therapeutic agent.[1][3]

This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of **MT-DADMe-ImmA**, targeted at researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

MT-DADMe-ImmA is a complex molecule featuring a pyrrolidine ring, mimicking the ribooxocarbenium ion of the transition state, linked to a 9-deazaadenine moiety.[2] This structural design allows it to bind with extremely high affinity to the active site of the MTAP enzyme.



Chemical Identity

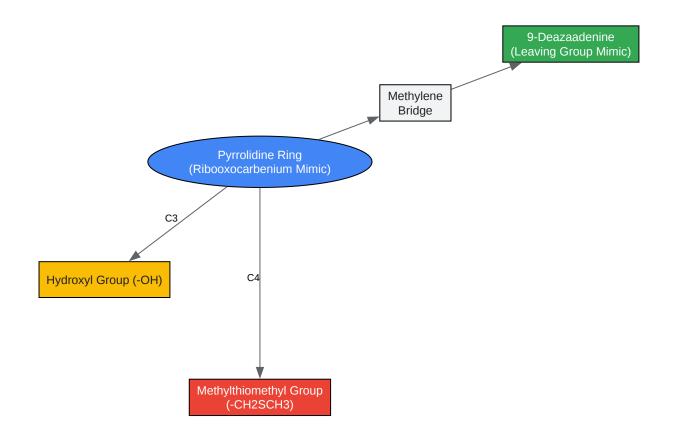
The key identifiers and properties of MT-DADMe-ImmA are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	(3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4- [(methylthio)methyl]-3-pyrrolidinol	[5]
Synonyms	MTDIA, Methylthio-DADMe- Immucillin A	[1][5]
CAS Number	653592-04-2 (free base)	[1][5]
Molecular Formula	C13H19N5OS	[5]
Molecular Weight	293.39 g/mol	
SMILES	CSC[C@H]1CN(Cc2c[nH]c3c(N)ncnc23)C[C@@H]1O	
InChI Key	NTHMDFGHOCNNOE- ZJUUUORDSA-N	[5]

Schematic Structural Representation

The following diagram illustrates the core components and connectivity of the **MT-DADMe-ImmA** structure. It is a schematic representation and not a formal 2D chemical structure.





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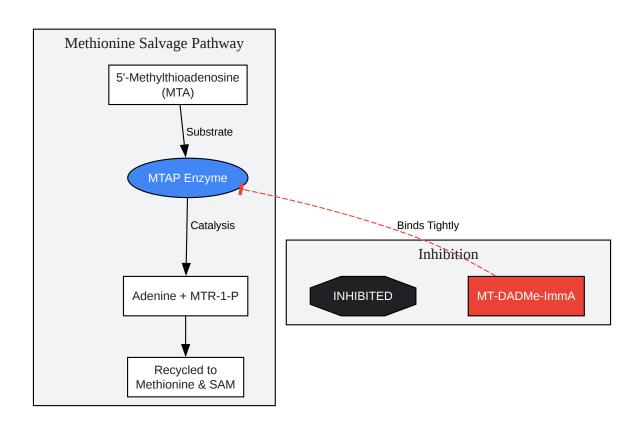
Caption: Schematic diagram of MT-DADMe-ImmA's core components.

Mechanism of Action

MT-DADMe-ImmA functions by potently inhibiting the MTAP enzyme within the methionine salvage pathway. This pathway is crucial for recycling MTA back into S-adenosylmethionine (SAM), a universal methyl donor and a precursor for polyamine synthesis.

The workflow below illustrates the enzyme's normal function and the inhibitory action of **MT-DADMe-ImmA**.





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Caption: Inhibition of the MTAP enzyme by MT-DADMe-ImmA.

Synthesis of MT-DADMe-ImmA

The synthesis of **MT-DADMe-ImmA** is a multi-step process that involves the construction of the key chiral pyrrolidine intermediate followed by its coupling to the 9-deazaadenine heterocyclic base. The definitive and detailed synthesis was reported by Evans et al. in the Journal of



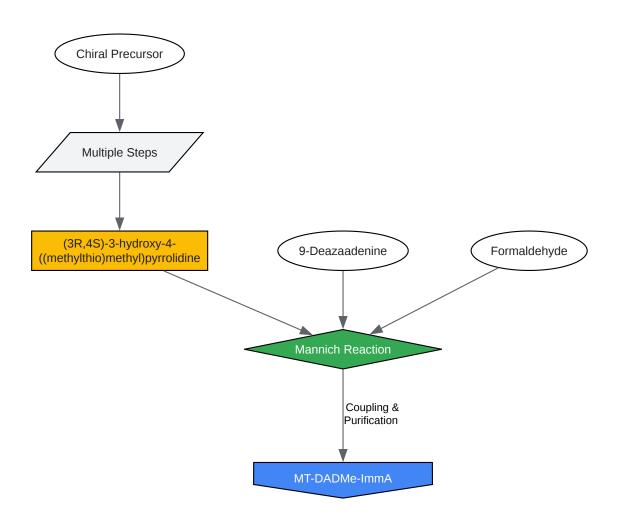




Medicinal Chemistry (2005).[2][5] While the full experimental details from the original publication are not reproduced here, the general synthetic strategy is outlined below.

The workflow involves a Mannich-type reaction between the pre-formed pyrrolidine intermediate, formaldehyde, and 9-deazaadenine to furnish the final compound.





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Caption: General synthetic workflow for MT-DADMe-ImmA.



Experimental Protocols

The detailed, step-by-step experimental protocols, including reaction conditions, purification methods, and characterization data, are provided in the primary literature.

Reference: Evans, G.B., Furneaux, R.H., Lenz, D.H., et al. (2005). Second generation transition state analogue inhibitors of human 5'-methylthioadenosine phosphorylase. Journal of Medicinal Chemistry, 48(14), 4679-4689.[2][5]

Key Experimental Steps (General Outline):

- Synthesis of the Chiral Pyrrolidine Intermediate: The synthesis begins from a suitable chiral starting material to construct the trans-substituted 3-hydroxy-4- ((methylthio)methyl)pyrrolidine. This typically involves multiple steps including protection, epoxidation, nucleophilic ring-opening, and deprotection.
- Coupling Reaction: The crucial carbon-nitrogen bond formation between the pyrrolidine
 nitrogen and the 9-deazaadenine ring is achieved. As depicted in the workflow, this is often a
 Mannich reaction where the secondary amine of the pyrrolidine, formaldehyde, and the C-H
 acidic proton on the pyrrole ring of 9-deazaadenine react to form the methylene-bridged final
 product.
- Purification: The final compound is purified using standard laboratory techniques, such as column chromatography and/or recrystallization, to yield the highly pure active inhibitor.

Quantitative Data Summary

The biological activity of **MT-DADMe-ImmA** is characterized by its exceptionally tight binding to the MTAP enzyme.

Table 5.1: Biological Activity



Parameter	Value	Target Enzyme	Notes	Reference(s)
Ki	90 pM	Human MTAP	Equilibrium dissociation constant.	[1]
Ki	86 pM	Human MTAP	Reported as a slow-onset inhibitor.	[3]
Ki	1.7 nM	MTAP	[5]	
In Vivo Half-Life	6.3 days (biological)	MTAP Activity	Refers to the return of MTAP activity after oral administration in mice.	

Table 5.2: Solubility Data

Solvent	Concentration / Solubility	Reference(s)
DMSO	≥ 2.5 mg/mL (8.52 mM)	[1]
DMSO	50 mg/mL (170.42 mM)	
DMF	10 mg/mL	[5]
PBS (pH 7.2)	1 mg/mL	[5]

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